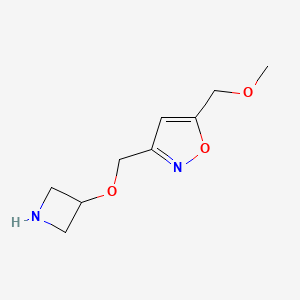![molecular formula C10H11NO3 B13622452 [1-(4-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13622452.png)
[1-(4-Nitro-phenyl)-cyclopropyl]-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(4-Nitrophenyl)cyclopropyl]methanol: is an organic compound with the molecular formula C₁₀H₁₁NO₃ It features a cyclopropyl group attached to a methanol moiety, with a nitrophenyl substituent on the cyclopropyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(4-nitrophenyl)cyclopropyl]methanol typically involves the cyclopropanation of a suitable precursor, followed by nitration and reduction steps. One common method includes the reaction of 4-nitrobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis to yield the desired product .
Industrial Production Methods: While specific industrial production methods for [1-(4-nitrophenyl)cyclopropyl]methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-nitrophenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of [1-(4-aminophenyl)cyclopropyl]methanol.
Substitution: Formation of [1-(4-nitrophenyl)cyclopropyl]chloride.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its structural features.
- Investigated for its biological activity and interactions with various biomolecules.
Industry:
- Utilized in the development of new materials and chemical products.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(4-nitrophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity to targets. Pathways involved may include redox reactions and interactions with enzymes or receptors.
Comparison with Similar Compounds
[1-(4-Aminophenyl)cyclopropyl]methanol: Similar structure but with an amino group instead of a nitro group.
[1-(4-Methylphenyl)cyclopropyl]methanol: Similar structure but with a methyl group instead of a nitro group.
Uniqueness:
- The presence of the nitro group in [1-(4-nitrophenyl)cyclopropyl]methanol imparts unique electronic properties, making it distinct in its reactivity and potential applications.
- The cyclopropyl ring provides a unique three-dimensional structure that can influence the compound’s interaction with biological targets.
This detailed article provides a comprehensive overview of [1-(4-nitrophenyl)cyclopropyl]methanol, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
[1-(4-nitrophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11NO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12H,5-7H2 |
InChI Key |
CRZKQOPMSCZJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


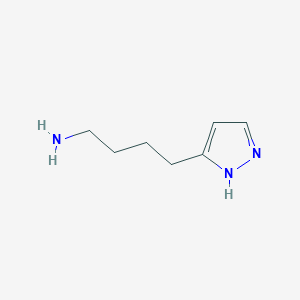
![2-{4-[2-(2-aminoethyl)-1H-1,3-benzodiazol-5-yl]phenyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13622387.png)
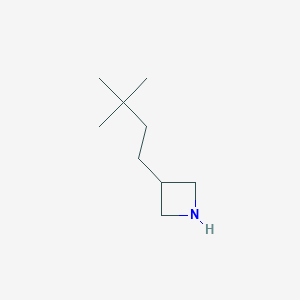
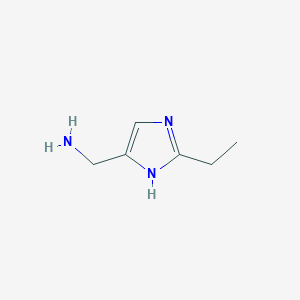

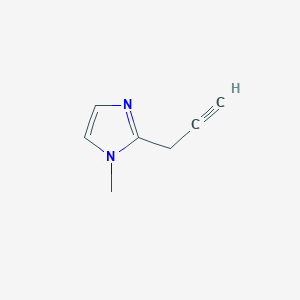
![[3-(Methylamino)tetrahydropyran-3-yl]methanol](/img/structure/B13622416.png)
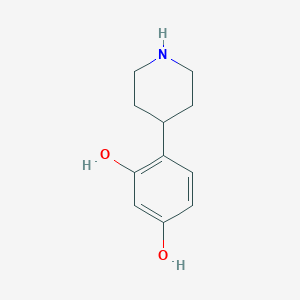
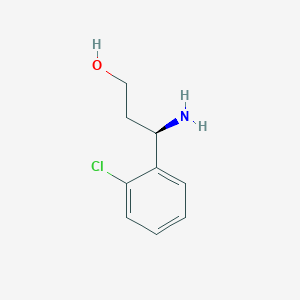
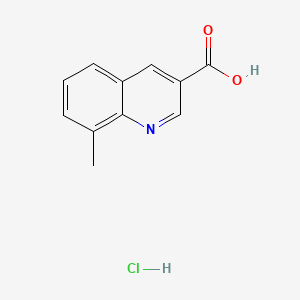
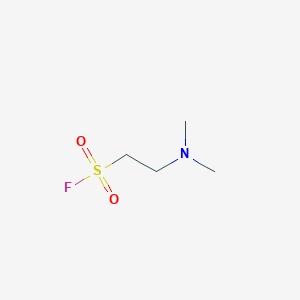
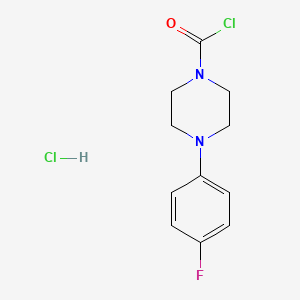
![5,6-Dimethyl-3-[2-(trimethylsilyl)ethynyl]-1,2-dihydropyrazin-2-one](/img/structure/B13622471.png)
